molecular formula C14H16ClNO3S2 B2936037 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide CAS No. 2097917-93-4

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide

Cat. No.: B2936037
CAS No.: 2097917-93-4
M. Wt: 345.86
InChI Key: OWVDJUCCKPPMKN-UHFFFAOYSA-N
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Description

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVDJUCCKPPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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